molecular formula C9H14O2 B3030940 2,5,5-trimethylcyclohexane-1,3-dione CAS No. 1125-11-7

2,5,5-trimethylcyclohexane-1,3-dione

Cat. No.: B3030940
CAS No.: 1125-11-7
M. Wt: 154.21 g/mol
InChI Key: WJTGLPHMQKJRIX-UHFFFAOYSA-N
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Description

2,5,5-Trimethylcyclohexane-1,3-dione is an organic compound with the molecular formula C9H14O2. It is a cyclic diketone, characterized by the presence of two ketone groups on a cyclohexane ring. This compound is notable for its structural stability and reactivity, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5,5-Trimethylcyclohexane-1,3-dione can be synthesized through several methods. One common approach involves the oxidation of 3,5,5-trimethylcyclohex-3-en-1-one using molecular oxygen or an oxygen-containing gas in the presence of an organic base and an organometallic complex catalyst . Another method includes the use of 1,1-dibromoethene at the 3-position of the cyclopropyl ring to prepare novel derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes, utilizing catalysts such as manganese, iron, cobalt, or copper complexes. These processes are optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2,5,5-Trimethylcyclohexane-1,3-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen, hydrogen gas, and various organometallic catalysts. Reaction conditions often involve controlled temperatures and pressures to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 2,5,5-trimethylcyclohexane-1,3-dione involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes. This inhibition can lead to changes in cellular functions and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5,5-Trimethylcyclohexane-1,3-dione is unique due to its specific arrangement of methyl groups and ketone functionalities, which confer distinct reactivity and stability. This uniqueness makes it particularly valuable in synthetic chemistry and industrial applications .

Properties

IUPAC Name

2,5,5-trimethylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-6-7(10)4-9(2,3)5-8(6)11/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTGLPHMQKJRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CC(CC1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150069
Record name 1,3-Cyclohexanedione, 2,5,5-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125-11-7
Record name 1,3-Cyclohexanedione, 2,5,5-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyldimedone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122104
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Cyclohexanedione, 2,5,5-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

28.0 g (0.2 mol) of dimedone were dissolved in 150 ml of absolute t-butanol and, at 40° C., 22.4 g (0.2 mol) of potassium t-butoxide were added a little at a time. After 2 hours, an equimolar amount of methyl iodide was added. After a further 2 hours, the solvent was removed under reduced pressure and the residue which remained was extracted 3 times with diethyl ether. The combined ether extracts were evaporated to dryness. Yield: 26.2 g (85%). The crude product was not purified further.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
22.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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